molecular formula C23H17Cl2N3O3 B11067659 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B11067659
M. Wt: 454.3 g/mol
InChI Key: XRBMLEYEVILHEN-UHFFFAOYSA-N
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Description

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.

    Attachment of the methoxyphenyl group: This step involves the coupling of the oxadiazole derivative with a methoxyphenyl acetic acid derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C23H17Cl2N3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H17Cl2N3O3/c1-30-16-9-6-14(7-10-16)12-21(29)26-20-5-3-2-4-17(20)23-28-27-22(31-23)15-8-11-18(24)19(25)13-15/h2-11,13H,12H2,1H3,(H,26,29)

InChI Key

XRBMLEYEVILHEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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